(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H19F2NOS and its molecular weight is 359.43. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Excimer Formation
Research on intramolecular excimer formation in diphenyl and triphenyl alkanes highlights the unique fluorescence characteristics of compounds structured in a way that allows for the association of excited and unexcited phenyl groups. This phenomenon could be relevant to the study of compounds like "(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one," given its phenyl components, potentially offering applications in fluorescence spectroscopy or the development of fluorescent probes for biological and material science research (Hirayama, 1965).
Synthesis and Antidiabetic Activity
The synthesis and evaluation of antidiabetic activity in compounds structurally related to phenylpropenones have been explored. These studies demonstrate the potential of such compounds in medicinal chemistry, particularly in the development of new therapeutic agents for diabetes management. This suggests that "this compound" could be researched for its antidiabetic properties or as a lead compound in drug discovery (Patil et al., 2013).
Antioxidative Properties
Studies on antioxidative phenylpropanoids from berries of Pimenta dioica could provide a framework for investigating the antioxidative potential of "this compound." Given its structural similarity to known antioxidative compounds, it may possess free radical scavenging activities, which could have implications for research in oxidative stress, aging, and chronic diseases (Kikuzaki et al., 1999).
Photochromism and Material Science
The study of photochromism in mixed crystals containing diarylethenes, such as bisthienyl-, bisthiazolyl-, and bisoxazolylethene derivatives, points to potential applications in material science and molecular electronics. The unique structural features of "this compound" could make it suitable for investigation in the development of new photoresponsive materials, which can change color upon exposure to light (Takami et al., 2007).
Properties
IUPAC Name |
(E)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NOS/c21-16-7-8-18(22)17(14-16)19-10-11-23(12-13-25-19)20(24)9-6-15-4-2-1-3-5-15/h1-9,14,19H,10-13H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGHXEWNRRGEEK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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